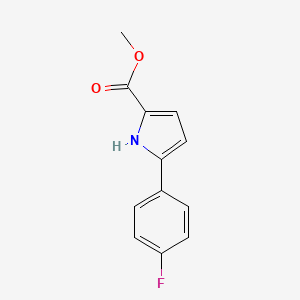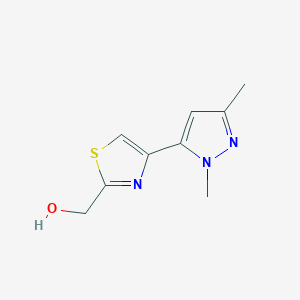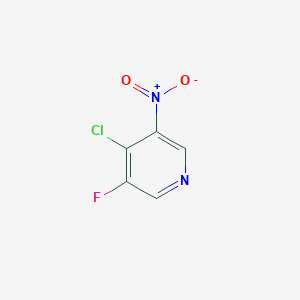
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is a heterocyclic compound that features a piperidine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a guanidine derivative can yield the pyrimidine ring, which can then be further functionalized to introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The piperidine ring can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperidin-4-yl)-2-methylpyrimidin-4-amine
- 6-(Piperidin-4-yl)-2-ethylpyrimidin-4-amine
- 6-(Piperidin-4-yl)-2-butylpyrimidin-4-amine
Uniqueness
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-piperidin-4-yl-2-propylpyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16) |
InChI Key |
XVZIIVQXLGWRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


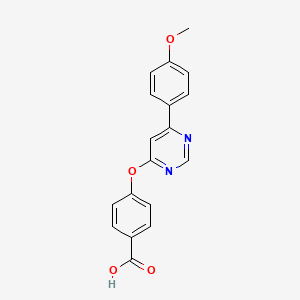
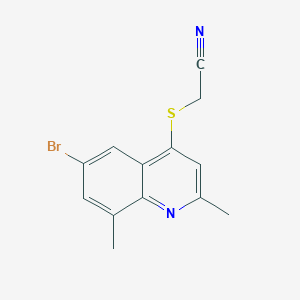
![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)



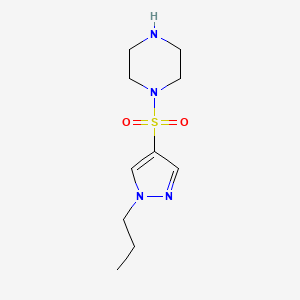
![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
